molecular formula C13H15F3N2O2 B1408365 1-[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one CAS No. 1644602-78-7

1-[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one

Cat. No. B1408365
CAS RN: 1644602-78-7
M. Wt: 288.27 g/mol
InChI Key: LARVYCQAUIFSAJ-VOTSOKGWSA-N
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Description

1-[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C13H15F3N2O2 and its molecular weight is 288.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

  • Ring Enlargement in Chemical Synthesis : The reaction of 3-(dimethylamino)-2,2-dimethyl-2H-azirine leads to a novel ring enlargement, forming 4,5-dihydropyridin-2(3H)-ones, a process in which similar compounds to the subject molecule are involved (Hugener & Heimgartner, 1995).

  • Influence on Yield in Synthesis : Compounds similar to the subject chemical have been used in the synthesis of 1-aryl-1, 6-naphthyridinone derivatives. This research helps in understanding the influence of different reactants on the yield of specific chemical reactions (Medvedeva et al., 2009).

  • Facile and Convenient Synthetic Methods : Studies have demonstrated that similar chemicals can be synthesized under mild conditions, leading to excellent yields of fluorine-containing pyridines, dihydropyridines, and pyridones (Okada, Masuda, & Hojo, 1992).

Crystallography and Structural Analysis

  • Crystal Structures in Medicinal Chemistry : The crystal structures of compounds including 4-(dimethylamino)pyridine derivatives have been determined, providing insights into the conformational properties and their correlation with biological activity (Triggle, Shefter, & Triggle, 1980).

Novel Applications and Properties

  • Fluorescence and Solvatochromic Studies : Studies on compounds similar to the subject molecule have shown unique fluorescence and solvatochromic properties, which are significant for applications like sensing and imaging (Singh, Sindhu, & Khurana, 2014).

  • Stimulus-Responsive Fluorescent Properties : Certain derivatives of 1,4-dihydropyridine, similar to the subject compound, display different stimulus-responsive fluorescent properties in solid state, which are important for materials science and sensor technology (Lei et al., 2016).

properties

IUPAC Name

1-[(E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]-5-(trifluoromethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c1-9(11(19)6-7-17(2)3)18-8-10(13(14,15)16)4-5-12(18)20/h4-9H,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARVYCQAUIFSAJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=CN(C)C)N1C=C(C=CC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)/C=C/N(C)C)N1C=C(C=CC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one
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1-[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one
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1-[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one
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1-[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one
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1-[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one
Reactant of Route 6
1-[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one

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